molecular formula C8H14ClNO3 B2822965 (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2243511-81-9

(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Cat. No. B2822965
CAS RN: 2243511-81-9
M. Wt: 207.65
InChI Key: GJLMFKPBECLAIA-XJNRBXITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
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Scientific Research Applications

Biomarker Development for Environmental Exposure

Research on related compounds has focused on environmental exposure assessment. For example, the study on environmental exposure to certain plasticizers utilized specific metabolites as biomarkers for assessing exposure levels in the human population. This research demonstrates the importance of chemical analysis in monitoring and understanding human exposure to environmental chemicals (Silva et al., 2013).

Radiotracer Development for Medical Imaging

Another area of research involves the synthesis and evaluation of analogs for use in medical imaging, particularly in positron emission tomography (PET) for tumor detection. Studies on similar compounds, such as amino acid analogs, have explored their potential in visualizing malignancies, indicating the significance of structural analogs in developing diagnostic tools for cancer (Shoup et al., 1999).

Understanding Drug Mechanisms

Research into the mechanisms of action of compounds acting on specific receptors, such as strychnine-insensitive glycine receptors of the NMDA receptor complex, provides insights into their potential therapeutic applications. Studies have explored the anxiolytic properties of certain ligands, contributing to our understanding of their role in modulating neurotransmitter systems and potential implications for treating anxiety disorders (Trullás et al., 1989).

Pharmacokinetics and Tolerance in Drug Development

Investigations into the pharmacokinetics and tolerance of novel compounds, including fluoroquinolones and other antibiotic agents, are crucial for developing safe and effective medications. These studies help determine the appropriate dosing regimens and understand the drug's metabolism and excretion profiles (Nakashima et al., 1995).

properties

IUPAC Name

(1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-4-8(7(10)11)3-5-1-2-6(8)12-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLMFKPBECLAIA-XJNRBXITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@](C[C@@H]1O2)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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